molecular formula C41H35N3O4 B590055 N-Fmoc-1-trityl L-Homohistidine CAS No. 1324564-23-9

N-Fmoc-1-trityl L-Homohistidine

Cat. No.: B590055
CAS No.: 1324564-23-9
M. Wt: 633.748
InChI Key: ZEKQMTMRKGEVMF-LHEWISCISA-N
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Description

N-Fmoc-1-trityl L-Homohistidine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl group, which are used to protect the amino and imidazole groups, respectively, during peptide synthesis. The compound has the molecular formula C41H35N3O4 and a molecular weight of 633.73 .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Fmoc-1-trityl L-Homohistidine is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-1-trityl L-Homohistidine undergoes several types of reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Fmoc-1-trityl L-Homohistidine involves the protection of the amine and carboxylic acid functional groups, followed by coupling of the Fmoc-protected amino acid with the trityl-protected homohistidine. ", "Starting Materials": [ "L-Homohistidine", "Fmoc-OSu", "Trityl chloride", "N,N-Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Protection of L-Homohistidine amine group with trityl chloride using DIPEA as a base in DMF solvent", "Deprotection of the carboxylic acid group with HCl in DCM solvent", "Protection of the amine group with Fmoc-OSu using DIPEA as a base in DMF solvent", "Coupling of the Fmoc-protected amino acid with the trityl-protected homohistidine using DIC/HOBt as coupling reagents in DMF solvent", "Deprotection of the trityl group with 1% HCl in DCM/DMF solvent", "Deprotection of the Fmoc group with 20% piperidine in DMF solvent", "Purification of the final product using chromatography with a mobile phase of DCM/diethyl ether and neutralization of the product with NaHCO3" ] }

CAS No.

1324564-23-9

Molecular Formula

C41H35N3O4

Molecular Weight

633.748

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-tritylimidazol-4-yl)butanoic acid

InChI

InChI=1S/C41H35N3O4/c45-39(46)38(43-40(47)48-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)25-24-32-26-42-28-44(32)41(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,47)(H,45,46)/t38-/m0/s1

InChI Key

ZEKQMTMRKGEVMF-LHEWISCISA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Synonyms

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-homohistidine; 

Origin of Product

United States

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